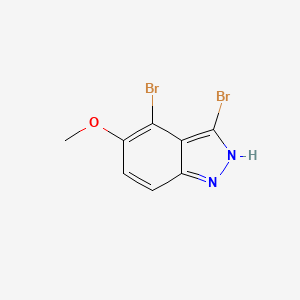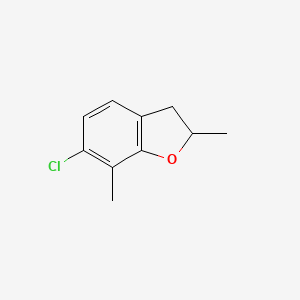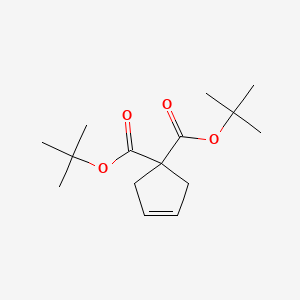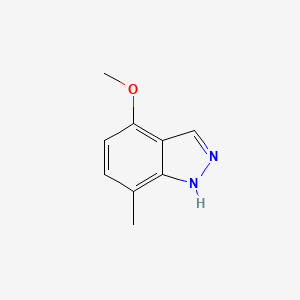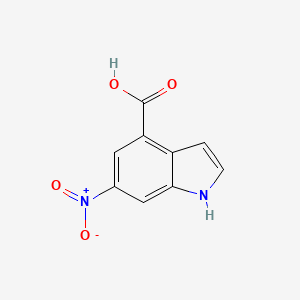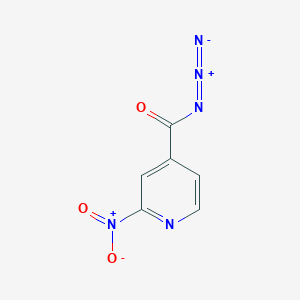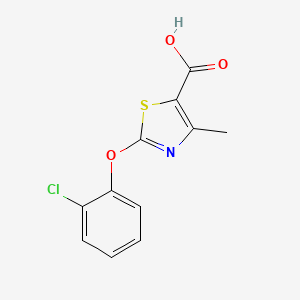
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Vue d'ensemble
Description
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (2CMT) is a synthetic compound used in scientific research applications. It is a small molecule that can be used to study biochemical and physiological effects in organisms. 2CMT is often used in laboratory experiments to study the effects of various compounds on the body.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds structurally related to "2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid" have been synthesized and evaluated for their antibacterial properties. For example, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized and shown to be potential antibacterial agents against both gram-negative and gram-positive bacteria. These compounds displayed significant bioactivity, with some showing superior activity compared to standard antibiotics like ciprofloxacin against certain bacterial strains (S. Z. Siddiqui et al., 2014) [https://consensus.app/papers/synthesis-pharmacological-evaluation-molecular-docking-siddiqui/06c4310244255df88c1e7cfd457d0130/?utm_source=chatgpt].
Antioxidant Potential
The antioxidant potential of compounds containing chlorophenoxy and thiazole groups has been investigated. 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a compound with a similar structure, demonstrated significant antioxidant activity in various assays, suggesting its potential to mitigate oxidative stress by inducing endogenous defense systems (N. Shehzadi et al., 2018) [https://consensus.app/papers/scavenging-endogenous-defence-system-inducing-shehzadi/22d06585cfbf5966ac0bcefc5e341b6c/?utm_source=chatgpt].
Synthesis and Biological Evaluation
Thiazole derivatives have been synthesized and evaluated for their biological activities, including antithrombotic properties. For instance, 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives were identified and synthesized, displaying good in vivo activity as antithrombotic agents. These findings underscore the therapeutic potential of thiazole derivatives in managing thrombotic disorders (J. S. R. Babu et al., 2016) [https://consensus.app/papers/synthesis-biological-evaluation-22chlorophenyl-babu/ee20c21f4f47575bb94e9fb9f1193198/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPBEZDYSGECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



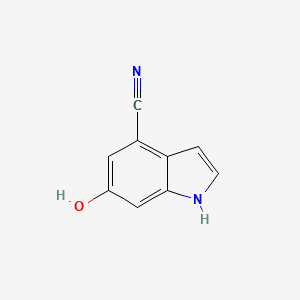
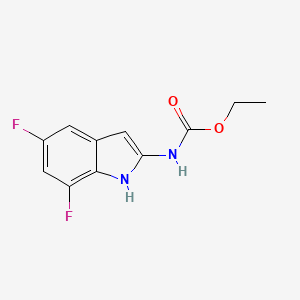
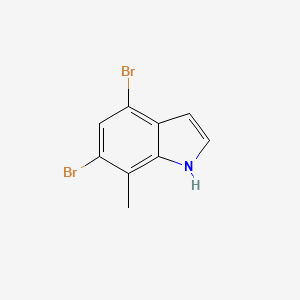
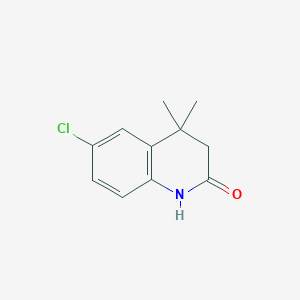
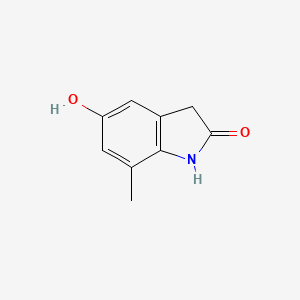
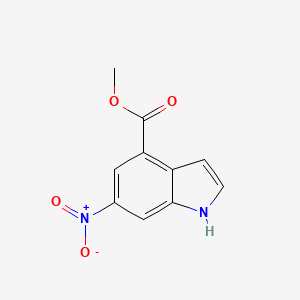
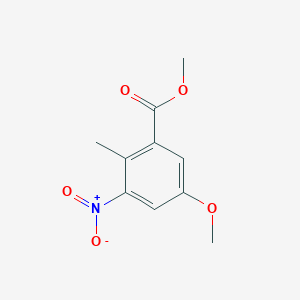
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
